N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position. This heterocyclic ring is linked to a phenyl group, which is further connected via an acetamide bridge to a 3-methoxyphenoxy moiety. The oxadiazole ring and acetamide functional group are critical for bioactivity, as they act as bioisosteres, enhancing hydrogen bonding with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-18-21-22-19(26-18)13-7-9-14(10-8-13)20-17(23)12-25-16-6-4-5-15(11-16)24-2/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNYHMYYIUHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps. One common approach is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases and heating to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise control over temperature and pressure. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown promise as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying biological processes and developing new therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a candidate for further development in oncology.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Receptors: It can bind to receptors on the surface of cells, triggering or inhibiting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Oxadiazole Ring
Ethyl vs. Chlorophenyl Substitutions
- Analog () : Derivatives like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide feature a chlorophenyl group. This substitution confers stronger antimicrobial activity but may increase cytotoxicity compared to ethyl-substituted derivatives .
Ethyl vs. Sulfanyl Groups
Modifications in the Acetamide Side Chain
Methoxyphenoxy vs. Nitrophenyl Groups
- Analog (): CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) has a nitro group on the acetamide side chain.
- Target Compound: The 3-methoxyphenoxy group provides a balance of electron-donating effects and hydrogen-bonding capacity, likely reducing cytotoxicity while maintaining affinity for receptors .
Methoxyphenoxy vs. Benzothiazolyl Groups
- Analog (): N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide replaces the ethyl-oxadiazole with a benzothiazole ring. Benzothiazole derivatives show strong protein-binding interactions due to aromatic stacking, but the ethyl-oxadiazole in the target compound may offer better metabolic stability .
Pharmacological and Toxicological Comparisons
Antimicrobial Activity
Cytotoxicity and Tumor Inhibition
- Target Compound : Ethyl substituents are associated with reduced toxicity. For example, in , ethyl/aralkyl derivatives showed LC50 values >50 µg/mL in toxicity assays, whereas chlorophenyl analogs (e.g., 6g and 6j) had LC50 <10 µg/mL .
- Analog () : Compound b6 (a thiadiazole derivative) demonstrated potent tumor inhibition (LC50 = 5.51 µg/mL) but higher toxicity, highlighting the advantage of oxadiazole-based scaffolds like the target compound for safer profiles .
Anti-Inflammatory and Analgesic Potential
- Analog (): Compound b3 (5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol) showed strong COX-2 inhibition (IC50 = 0.8 µM), but the target compound’s methoxyphenoxy group may offer comparable efficacy with improved selectivity .
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a compound belonging to the oxadiazole class, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 344.38 g/mol |
| Solubility | Soluble in organic solvents; specific solubility data not available |
This compound is believed to exert its biological effects through interaction with specific molecular targets. The oxadiazole moiety is known to influence various biological pathways, particularly those involving enzyme inhibition related to inflammatory and microbial processes. The exact mechanisms are still under investigation but may involve modulation of gene expression related to biofilm formation in bacteria .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The presence of the oxadiazole ring is crucial for this activity, as it likely enhances the compound's ability to disrupt microbial cell functions.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on several cell lines to evaluate the safety profile of this compound. In vitro studies indicate that certain oxadiazole derivatives exhibit low cytotoxicity against normal cell lines (e.g., L929), while some show enhanced viability at specific concentrations . This suggests a selective action that could be beneficial in therapeutic contexts.
Comparative Studies
A comparative analysis of various oxadiazole derivatives has been performed to assess their biological activity. For example, a study found that certain 1,3,4-oxadiazoline derivatives exhibited superior antimicrobial properties compared to established antibiotics like ciprofloxacin . This positions this compound as a promising candidate for further research.
Lipophilicity and Bioavailability
Lipophilicity is a critical factor influencing the biological activity of compounds. The LogP value for this compound suggests favorable properties for membrane permeability and bioavailability . This characteristic enhances its potential application in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
